molecular formula C18H27BO3Si B13887627 2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane

2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane

Cat. No.: B13887627
M. Wt: 330.3 g/mol
InChI Key: MLXBTJSQBCMVOJ-UHFFFAOYSA-N
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Description

2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane is an organic compound that features both boronic ester and trimethylsilane groups. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane typically involves the coupling of a boronic ester with a trimethylsilane derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from these reactions include various substituted phenyl derivatives and boronic acids, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane involves its interaction with molecular targets through its boronic ester and trimethylsilane groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane is unique due to its combination of boronic ester and trimethylsilane groups, which provide distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C18H27BO3Si

Molecular Weight

330.3 g/mol

IUPAC Name

2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C18H27BO3Si/c1-17(2)18(3,4)22-19(21-17)15-9-10-16(20-5)14(13-15)11-12-23(6,7)8/h9-10,13H,1-8H3

InChI Key

MLXBTJSQBCMVOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C#C[Si](C)(C)C

Origin of Product

United States

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